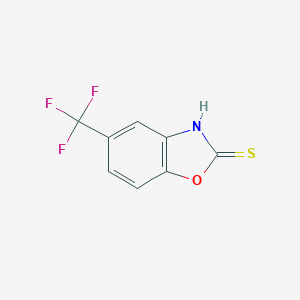

5-(Trifluoromethyl)benzoxazole-2(3H)-thione

説明

特性

IUPAC Name |

5-(trifluoromethyl)-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-6-5(3-4)12-7(14)13-6/h1-3H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQRNNRGEFJOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158765 | |

| Record name | 2-Benzoxazolinethione, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13451-80-4 | |

| Record name | 5-(Trifluoromethyl)-2(3H)-benzoxazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13451-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoxazolinethione, 5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinethione, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione involves several steps. One common method includes the reaction of 2-aminophenol with carbon disulfide in the presence of a base to form the benzoxazolinethione ring. The trifluoromethyl group is then introduced through a substitution reaction using a trifluoromethylating agent under specific conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

化学反応の分析

5-(Trifluoromethyl)benzoxazole-2(3H)-thione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Cyclization: The compound can undergo cyclization reactions to form more complex ring structures under specific conditions.

科学的研究の応用

Synthesis Overview

- Method : Microwave-assisted synthesis

- Yield : Improved over traditional methods

- Characterization Techniques : IR, NMR, LC-MS

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit a broad spectrum of antimicrobial activity. Specifically, 5-(trifluoromethyl)benzoxazole-2(3H)-thione has been tested against various bacterial strains, showing promising results as an antimicrobial agent. Its structural features contribute to its effectiveness against resistant strains .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of benzoxazole have been shown to exhibit cytotoxic effects in several cancer cell lines .

Anti-inflammatory Effects

Inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) have been documented, suggesting potential use in treating inflammatory conditions. Compounds similar to this compound have demonstrated significant anti-inflammatory activity in preclinical models .

Photophysical Properties

The incorporation of trifluoromethyl groups into benzoxazole derivatives enhances their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to emit light efficiently makes them valuable in developing new materials for electronic applications .

Polymer Chemistry

This compound can serve as a building block in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of the resulting materials .

Case Studies

作用機序

The mechanism of action of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit the activity of certain microbial enzymes, leading to antimicrobial effects .

類似化合物との比較

Comparison with Similar Compounds

The following sections compare 5-(Trifluoromethyl)benzoxazole-2(3H)-thione with structurally and functionally related compounds, focusing on synthesis, biological activity, and pharmacological profiles.

Structural Analogues and Substituent Effects

- 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione () :

This compound features dichlorophenyl and thione groups. The electron-withdrawing Cl substituents enhance electrophilicity, improving interactions with biological targets such as microbial enzymes. In contrast, the CF₃ group in the target compound offers stronger electron withdrawal and greater metabolic stability due to fluorine’s inertness . - 5-(4-Methoxyphenyl)-1,3,4-thiadiazole-2(3H)-thione () :

The methoxy (-OCH₃) group provides electron-donating effects, reducing reactivity compared to CF₃. However, it exhibits high COX-2 selectivity (IC₅₀ = 0.19 µM), suggesting that substituent polarity and size critically influence target specificity . - 5-(4-(Trifluoromethyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione (): Closest in structure to the target compound, this derivative demonstrates potent antitumor activity against chronic myelogenous leukemia, highlighting the role of CF₃ in enhancing bioavailability and target binding .

Pharmacological Advantages of CF₃ Substitution

- Metabolic Stability : The CF₃ group resists oxidative degradation, prolonging half-life compared to Cl- or OCH₃-substituted analogs .

- Target Affinity : Fluorine’s electronegativity enhances hydrogen bonding and van der Waals interactions with enzyme active sites, as seen in COX-2 and NPP1 inhibitors .

- Toxicity Profile : CF₃-containing compounds in and showed low cytotoxicity in neutrophil viability assays, suggesting a favorable safety window .

生物活性

5-(Trifluoromethyl)benzoxazole-2(3H)-thione (CAS No. 13451-80-4) is a compound that has garnered attention for its diverse biological activities. This article aims to synthesize available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoxazole ring substituted with a trifluoromethyl group and a thione functional group. This unique structure contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with minimal inhibitory concentrations (MIC) demonstrating potency comparable to established antibiotics. The compound was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 32 |

| Escherichia coli | 64 |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against Candida albicans. Although less potent than fluconazole, it exhibited a broader spectrum of activity against drug-resistant isolates .

Antiviral Potential

Recent studies have explored the antiviral potential of benzoxazole derivatives, including this compound. These compounds have demonstrated activity against viral targets, with some derivatives inhibiting viral replication in vitro . The mechanism involves interference with viral RNA polymerase, suggesting potential applications in treating viral infections.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and metabolic pathways, leading to bacterial cell death .

- Receptor Modulation : It has been suggested that the compound interacts with receptors linked to inflammatory responses, potentially reducing inflammation .

- Photosynthetic Inhibition : Some studies indicate that it may inhibit photosynthetic electron transport in plants, which could have implications for agricultural applications .

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound, against clinical isolates. Results indicated that the compound maintained activity across multiple strains, highlighting its potential as a lead compound for antibiotic development . -

Antiviral Screening :

Another investigation focused on the antiviral properties of benzoxazole derivatives against Hepatitis C virus (HCV). The study found that certain derivatives exhibited significant inhibition of HCV replication, suggesting that modifications to the benzoxazole structure could enhance antiviral efficacy .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione?

- Methodological Answer : The compound can be synthesized via cyclization reactions using thiourea derivatives and trifluoromethyl-substituted benzoxazole precursors. A Mannich reaction or condensation with formaldehyde and secondary amines (e.g., piperazine derivatives) under reflux in ethanol has been effective for analogous oxadiazole-thiones, yielding up to 85% purity after recrystallization . Key steps include controlling stoichiometry, solvent choice (ethanol or DMF), and purification via column chromatography.

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use -/-NMR to confirm proton environments and trifluoromethyl group integration. IR spectroscopy identifies C=S (1359 cm) and C=N (1440–1607 cm) stretches .

- Crystallography : Employ single-crystal X-ray diffraction (SXRD) with the SHELX suite for structure refinement. SHELXL is ideal for small-molecule refinement, while SHELXS/SHELXD aids in solving phase problems .

Q. What are the key physical and chemical properties to prioritize during experimental design?

- Methodological Answer :

- Solubility : Assess in polar aprotic solvents (DMSO, DMF) for reactivity studies.

- Tautomerism : Monitor thione-thiol equilibrium via -NMR in solvents like CDCl or DMSO-d, as solvent polarity affects tautomeric ratios .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., analogs show stability up to 425 K) .

Advanced Questions

Q. How do thione-thiol tautomerism and solvent effects influence the compound’s reactivity?

- Methodological Answer : Thione-thiol tautomerism can be studied via DFT calculations (B3LYP/6-311++G(d,p)) to evaluate energy barriers. Solvent-assisted tautomerism (e.g., in DMSO) stabilizes the thiol form, altering nucleophilic reactivity. Experimental validation via UV-Vis spectroscopy and -NMR solvent titrations is critical .

Q. Which computational strategies are effective for predicting electronic properties and reactive sites?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP level to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices for electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions using packages like Chemcraft to model solvatochromic shifts .

Q. How to design bioassays for evaluating antimicrobial activity?

- Methodological Answer :

- Microplate Dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 5–100 µg/mL concentrations. Use nitrofurazone as a positive control and measure IC via linear regression .

- Docking Studies : Perform AutoDock Vina to predict binding to targets like glycogen synthase kinase-3β (GSK3B), referencing analogs with IC < 10 µM .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to assign ambiguous signals caused by tautomerism or impurities.

- X-ray Validation : Compare experimental NMR shifts with DFT-predicted values for dominant tautomers .

Q. What strategies improve X-ray diffraction data interpretation for crystal structure determination?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) data to mitigate twinning. SHELXD’s dual-space algorithm is robust for phase recovery in challenging cases .

- Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters (ADPs) and hydrogen-bonding networks. Validate via R < 0.05 and R < 0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。